alpha-Msh (pig)

Beschreibung

Alpha-melanocyte-stimulating hormone (alpha-MSH) is a 13-amino-acid neuropeptide derived from the precursor protein proopiomelanocortin (POMC). It plays multifaceted roles in mammalian physiology, including appetite regulation, energy homeostasis, anti-inflammatory responses, and pigmentation . In pigs, alpha-MSH is synthesized in the pituitary and brain, where it binds to melanocortin receptors (MC1R–MC5R) to exert its effects . Key functions include:

- Metabolic Regulation: Reduces appetite and enhances energy expenditure via MC4R activation, while promoting lipolysis and mitigating insulin resistance in obesity models .

- Cardioprotection: Chronic administration improves myocardial function by enhancing ejection fraction (EF), fractional shortening (FS), and cardiac output (CO) in diabetic and obese rat models .

- Anti-Inflammation: Suppresses TNF-α release in macrophages and improves survival in sepsis models via MC1R .

- Pigmentation: Stimulates melanogenesis by increasing tyrosinase activity and melanin synthesis in melanocytes .

- Neuroprotection: Modulates autophagy and inflammation in neurodegenerative diseases, though elevated levels in Parkinson’s disease (PD) cerebrospinal fluid correlate with pathological outcomes .

Eigenschaften

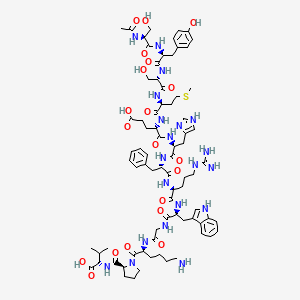

Molekularformel |

C77H108N20O20S |

|---|---|

Molekulargewicht |

1665.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-/m0/s1 |

InChI-Schlüssel |

MBBQINYFFIKILA-UAZQEYIDSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biosynthesis from Proopiomelanocortin (POMC)

- Alpha-MSH is produced by post-translational processing of the POMC precursor, primarily in the intermediate lobe of the pig pituitary gland.

- The processing involves cleavage of ACTH-(1-39) by specific endopeptidases at the Lys-16-Arg-17 bond, generating ACTH-(1-17) and further cleavage by carboxypeptidases and aminopeptidases to yield ACTH-(1-14) and ACTH-(18-39).

- ACTH-(1-13)-NH2 and its acetylated analogues such as N-diacetyl-ACTH-(1-13)-NH2 and N-acetyl-ACTH-(1-13)-NH2 are intermediate peptides found in the intermediate lobe, which are precursors or forms of alpha-MSH.

Post-Translational Modifications

- Alpha-MSH is a 13 amino acid peptide with the sequence: Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.

- The N-terminus is acetylated and the C-terminus amidated, modifications essential for biological activity.

- These modifications occur enzymatically after cleavage from POMC by prohormone convertases 1 and 2 (PC1 and PC2).

Preparation Methods of Alpha-MSH (Pig)

Extraction and Purification from Pig Pituitary

- Tissue Source : Pig pituitary glands, especially the intermediate lobe, are used as the natural source.

- Initial Extraction : Homogenization of pituitary tissue in appropriate buffers followed by centrifugation to obtain soluble peptide fractions.

- Fractionation : Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to separate alpha-MSH and its precursors based on hydrophobicity.

- Identification : Specific radioimmunoassays (RIA) targeting ACTH-(1-13), ACTH-(1-14), and amidated peptides are used to detect and quantify alpha-MSH forms.

- Characterization : Mass spectrometry and peptide sequencing confirm the identity and purity of alpha-MSH and its analogues.

Synthetic Peptide Preparation

- Solid-Phase Peptide Synthesis (SPPS) : Alpha-MSH (pig) can be chemically synthesized using SPPS, allowing precise control over sequence and post-translational modifications such as N-acetylation and C-amidation.

- Purification : Synthetic peptides are purified by RP-HPLC to >95% purity.

- Quality Control : Analytical methods including mass spectrometry, amino acid analysis, and HPLC confirm peptide identity and purity.

- Formulation : Synthetic alpha-MSH is often lyophilized and stored under conditions preventing degradation; reconstituted prior to use.

Data Table: Summary of Preparation Methods

| Preparation Step | Natural Extraction from Pig Pituitary | Synthetic Peptide Synthesis |

|---|---|---|

| Source | Pig pituitary intermediate lobe tissue | Chemical synthesis (SPPS) |

| Initial Processing | Homogenization, centrifugation | Stepwise peptide chain assembly on resin |

| Purification Technique | Reverse-phase HPLC | Reverse-phase HPLC |

| Detection/Quantification | Radioimmunoassay targeting ACTH/alpha-MSH peptides | Mass spectrometry, HPLC, amino acid analysis |

| Post-translational Modifications | Enzymatic acetylation and amidation in vivo | Chemical N-terminal acetylation and C-terminal amidation |

| Final Product Form | Purified peptide fractions | Lyophilized powder or solution |

| Stability Considerations | Stored frozen or lyophilized | Lyophilized, avoid reconstitution until use |

Research Discoveries and Analytical Insights

Role of Pituitary Enzymes

- The enzymatic cleavage of ACTH-(1-39) to alpha-MSH involves a cascade of proteolytic enzymes including endopeptidases and carboxypeptidases, which are specific to the pig pituitary environment.

- The presence of acetylated and amidated alpha-MSH forms in the intermediate lobe confirms the enzymatic maturation pathway.

Synthetic Alpha-MSH in Experimental Models

- Synthetic alpha-MSH has been used in pig models to study pigmentation and wound healing, such as laser-assisted delivery in hypertrophic scars in red Duroc pigs, showing efficacy in repigmentation.

- The synthetic peptide is typically dissolved in stabilizing agents like L-tyrosine for topical application in vivo.

Analytical Techniques

- Sensitive and specific radioimmunoassays enable differentiation of alpha-MSH from its precursors.

- Reverse-phase HPLC coupled with mass spectrometry is the gold standard for purification and characterization.

- Immunohistochemistry using antibodies raised against synthetic alpha-MSH peptides confirms tissue localization and receptor binding.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-MSH undergoes various chemical reactions, including:

Oxidation: The methionine residue in alpha-MSH can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Fmoc-protected amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Oxidation: Methionine sulfoxide-containing alpha-MSH.

Reduction: Reduced alpha-MSH with free thiol groups.

Substitution: Alpha-MSH analogs with modified amino acid residues.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Research has shown that α-MSH possesses potent anti-inflammatory effects. It modulates immune responses and can be beneficial in treating conditions such as:

- Arthritis

- Colitis

- Neuroinflammatory diseases (e.g., Alzheimer's disease)

A study indicated that α-MSH treatment reduced pathological weight loss and inflammatory markers in a rat model of colitis, demonstrating its potential for managing gastrointestinal inflammatory conditions .

Neuroprotection

α-MSH has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease by reducing oxidative stress and inflammation .

Antimicrobial Activity

Recent studies have identified the antimicrobial properties of α-MSH against various pathogens, including bacteria and fungi. For instance, α-MSH has demonstrated effectiveness against:

- Candida albicans

- Staphylococcus aureus

- Escherichia coli

The peptide's ability to inhibit microbial growth while simultaneously exerting anti-inflammatory effects positions it as a promising candidate for developing new antimicrobial therapies .

Case Study 1: Colitis Model

In a controlled study on rats with chemically induced colitis, α-MSH was administered to evaluate its effects on inflammation and recovery. The results showed:

- Significant reduction in TNF-α levels

- Decreased macroscopic lesions

- Improved overall health metrics compared to control groups

These findings suggest that α-MSH could be an effective treatment for inflammatory bowel diseases .

Case Study 2: Neuroprotection in Alzheimer's Model

In another study focusing on neurodegeneration, α-MSH was administered to mice genetically predisposed to Alzheimer’s disease. The outcomes included:

- Enhanced memory retention

- Reduced amyloid plaque formation

- Lower levels of oxidative stress markers

This study supports the hypothesis that α-MSH may protect against cognitive decline associated with neurodegenerative diseases .

Data Table: Summary of Research Findings on Alpha-MSH Applications

Wirkmechanismus

Alpha-MSH exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). The binding activates the adenylyl cyclase-cyclic AMP-protein kinase A pathway, leading to the phosphorylation of transcription factors like cAMP response element-binding protein (CREB). This, in turn, stimulates the expression of genes involved in melanin synthesis, DNA damage repair, and cell proliferation. In keratinocytes, alpha-MSH enhances nucleotide excision repair activity by phosphorylating DNA damage sensors like ataxia telangiectasia mutated (ATM) and Rad3 related (ATR).

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Beta-MSH

Beta-MSH shares structural homology with alpha-MSH but exhibits divergent physiological effects:

- Function: Like alpha-MSH, beta-MSH binds melanocortin receptors but exacerbates PD symptoms by reducing striatal dopamine levels .

- Clinical Relevance : Administered beta-MSH worsens motor symptoms in PD patients, contrasting alpha-MSH’s anti-inflammatory and neuroprotective roles .

Adrenocorticotropic Hormone (ACTH)

ACTH, another POMC-derived peptide, shares overlapping anti-inflammatory properties with alpha-MSH:

- Mechanism: Both peptides suppress TNF-α release in human peripheral blood mononuclear cells (PBMCs) via MC1R activation, with similar efficacy in the picomolar range .

- Divergence : ACTH primarily regulates adrenal cortisol production, while alpha-MSH focuses on metabolic and immune modulation .

MECO-1 (E. coli Melanocortin-Like Peptide)

MECO-1, a microbial peptide from E. coli, mimics alpha-MSH’s anti-inflammatory and metabolic effects:

- Anti-Inflammation : Equally effective as alpha-MSH in suppressing HMGB1-induced TNF-α release via MC1R .

- Sepsis Survival : Rescues 50% of LPS-treated mice, outperforming alpha-MSH (25%) .

- Metabolic Mimicry: Mimics alpha-MSH’s anorexigenic effects in hypothalamic feeding models .

Nle⁴DPhe⁷-Alpha-MSH (Analogue)

This synthetic analogue enhances alpha-MSH’s melanogenic potency:

- Melanogenesis: Increases tyrosinase activity and melanin content in human melanocytes at lower EC₅₀ values than native alpha-MSH .

- Structural Stability : Cyclic modifications improve receptor binding affinity and duration of action .

Setmelanotide (MC4R Agonist)

Setmelanotide, a synthetic MC4R agonist, mirrors alpha-MSH’s metabolic benefits:

- cAMP Signaling : Induces comparable or higher cAMP production in MC4R chimeras, enhancing energy expenditure and weight loss .

Agouti Signaling Protein (ASIP)

ASIP acts as an alpha-MSH antagonist:

- Mechanism: Binds MC1R as an inverse agonist, reversing alpha-MSH-induced autophagy impairment and α-synuclein accumulation in melanoma and neuronal models .

- Therapeutic Potential: Blocks alpha-MSH’s pro-apoptotic effects in PD-related neurodegeneration .

Comparative Data Table

Key Research Findings and Controversies

- Cardiovascular Effects : Alpha-MSH improves EF and FS in heart failure models, yet plasma levels inversely correlate with disease severity in humans .

- Neurodegeneration : Elevated alpha-MSH in PD CSF exacerbates pathology, contrasting its typical anti-inflammatory role .

- Microbial Mimicry : MECO-1 highlights cross-kingdom hormone mimicry, suggesting gut microbiota influence host metabolism .

Biologische Aktivität

Alpha-melanocyte-stimulating hormone (α-MSH) is a peptide hormone that plays crucial roles in various physiological processes, including appetite regulation, skin pigmentation, and immune responses. This article focuses on the biological activity of α-MSH derived from pigs, examining its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Overview of Alpha-MSH

α-MSH is produced in the pituitary gland and is part of the melanocortin family of peptides. It interacts primarily with melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), which are involved in numerous physiological functions. In pigs, α-MSH has been shown to influence appetite regulation and exhibit antimicrobial properties.

-

Receptor Interaction :

- α-MSH binds to melanocortin receptors, particularly MC3R and MC4R, which are critical in regulating feed intake and energy balance in pigs. Studies have indicated that variations in the MC4R gene can affect the response to α-MSH and its role in appetite regulation .

- The binding of α-MSH to these receptors enhances cyclic adenosine monophosphate (cAMP) signaling pathways, leading to various downstream effects such as modulation of pro-inflammatory mediators .

- Antimicrobial Activity :

Appetite Regulation

- Feeding Studies : Research involving growing pigs indicated that treatment with α-MSH significantly reduced feed intake when administered at specific doses. For example, doses of 1 µg and 10 µg resulted in reduced feed intake at 48 h and 72 h post-treatment compared to saline controls .

- Hormonal Interactions : The action of α-MSH on feeding behavior appears to be mediated through complex interactions with other hormones such as leptin and agouti-related peptide (AGRP), which also play roles in appetite regulation .

Antitumor Activity

- Peptide Conjugates : Recent studies have explored the potential of α-MSH conjugates for targeted cancer therapy. In vitro studies demonstrated that α-MSH-drug conjugates showed enhanced cellular uptake and tumor growth inhibition compared to free drugs. For instance, one conjugate exhibited a tumor growth inhibition rate of 38.6% on B16 melanoma cells .

Data Tables

Case Studies

-

Appetite Regulation Study :

- A study involving growing pigs assessed the impact of α-MSH on feed intake. Results showed significant reductions in intake at specific dosages over time, suggesting a potential application for managing obesity in livestock by modulating appetite through hormonal pathways.

- Antitumor Activity Investigation :

Q & A

Q. What are the limitations of using commercial ELISA kits for alpha-MSH quantification in porcine plasma?

- Methodological Answer: Cross-reactivity with prohormones (e.g., POMC) or degraded fragments can inflate measurements. Validate kits with spike-and-recovery experiments using synthetic alpha-MSH. Confirm results with orthogonal methods like LC-MS/MS, which offers higher specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.